An In-depth Technical Guide to the Chemical Properties of 3-Methylbenzofuran-2-carbaldehyde
An In-depth Technical Guide to the Chemical Properties of 3-Methylbenzofuran-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of 3-Methylbenzofuran-2-carbaldehyde (CAS No. 1199-07-1), a key heterocyclic building block in organic synthesis and medicinal chemistry. It details the compound's chemical and physical properties, spectroscopic data, and characteristic reactivity. Furthermore, this guide includes a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction and illustrates its pivotal role as a precursor in the development of biologically active molecules, particularly kinase inhibitors for oncological applications.
Core Chemical and Physical Properties
3-Methylbenzofuran-2-carbaldehyde is a solid organic compound belonging to the benzofuran class.[1][2] Its structure consists of a benzene ring fused to a furan ring, with a methyl group at the 3-position and a reactive aldehyde group at the 2-position.[1] This arrangement of functional groups makes it a valuable and versatile intermediate in the synthesis of more complex molecular architectures.[1]
Table 1: Physicochemical and Identification Properties
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 3-methyl-1-benzofuran-2-carbaldehyde | [2] |
| CAS Number | 1199-07-1 | [2] |
| Molecular Formula | C₁₀H₈O₂ | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| Physical Form | Solid | - |
| Boiling Point | ~220°C (estimated) | [1] |
| XLogP3-AA | 2.5 | [2] |
| Topological Polar Surface Area | 30.2 Ų | [2] |
| InChI Key | UBJKHRKGYBTDIA-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(OC2=CC=CC=C12)C=O |[2] |
Spectroscopic Data Analysis
Spectroscopic methods are essential for the structural confirmation and purity assessment of 3-Methylbenzofuran-2-carbaldehyde.
Table 2: Key Spectroscopic Data
| Technique | Characteristic Peaks / Shifts | Interpretation |
|---|---|---|
| ¹H NMR | δ ~9.7-10.0 ppm (s, 1H) | Aldehydic proton (-CHO).[3][4] |
| δ ~7.2-7.8 ppm (m, 4H) | Aromatic protons on the benzene ring.[3] | |
| δ ~2.4-2.7 ppm (s, 3H) | Methyl protons (-CH₃).[3] | |
| ¹³C NMR | δ ~180-190 ppm | Aldehydic carbonyl carbon (C=O). |
| δ ~110-160 ppm | Aromatic and furan ring carbons. | |
| δ ~9-12 ppm | Methyl carbon (-CH₃). | |
| IR Spectroscopy | ~2830-2720 cm⁻¹ (moderate) | C-H stretch characteristic of an aldehyde.[5] |
| ~1685-1666 cm⁻¹ (strong) | C=O stretch of the conjugated aldehyde.[5] |
| | ~1600-1450 cm⁻¹ | C=C stretching vibrations in the aromatic ring.[5] |
Note: Specific NMR chemical shifts can vary slightly based on the solvent and spectrometer frequency. The values provided are typical ranges for the assigned functional groups.
Reactivity and Chemical Behavior
The chemical behavior of 3-Methylbenzofuran-2-carbaldehyde is dominated by its electrophilic aldehyde group, making it a substrate for a variety of important organic transformations.
-
Nucleophilic Addition: The aldehyde functionality readily reacts with nucleophiles. For instance, it can form imines with amines or hemiacetals with alcohols, which are common steps in the synthesis of more complex derivatives.[1]
-
Condensation Reactions: It can undergo condensation reactions, such as the Knoevenagel or aldol-type condensations, with other carbonyl compounds or active methylene compounds to form larger, conjugated systems.[1]
-
Wittig Reaction: This compound is a suitable substrate for the Wittig reaction, allowing for the conversion of the aldehyde group into an alkene by reacting it with a phosphonium ylide.[1]
-
Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (3-methylbenzofuran-2-carboxylic acid) or reduced to the primary alcohol ( (3-methylbenzofuran-2-yl)methanol).
Experimental Protocols
The most common and effective method for synthesizing 3-Methylbenzofuran-2-carbaldehyde is the Vilsmeier-Haack formylation of an electron-rich aromatic substrate, in this case, 3-methylbenzofuran.[6][7]
Protocol: Vilsmeier-Haack Synthesis of 3-Methylbenzofuran-2-carbaldehyde
This protocol describes the formylation of 3-methylbenzofuran to yield the target compound.
Materials and Reagents:
-
3-Methylbenzofuran
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium Acetate (NaOAc)
-
Diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Deionized Water
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., Argon or Nitrogen), cool N,N-Dimethylformamide (DMF, used as both solvent and reagent) to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃, ~1.1 equivalents) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent, a chloroiminium salt, will form in situ.[8]
-
Addition of Substrate: Dissolve 3-methylbenzofuran (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture may then be heated (e.g., to 80°C) for several hours (typically 3-7 hours) to drive the reaction to completion.[8][9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Once the reaction is complete, cool the mixture back to 0°C. Cautiously pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.[9] This step hydrolyzes the iminium intermediate to the final aldehyde product.
-
Extraction: Stir the aqueous mixture vigorously for 1-2 hours. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).[9]
-
Purification: Combine the organic layers and wash sequentially with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[9]
-
Final Purification: Purify the residue by silica gel column chromatography to afford the pure 3-Methylbenzofuran-2-carbaldehyde.[9]
Applications in Drug Discovery and Research
While 3-Methylbenzofuran-2-carbaldehyde itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial scaffold for generating libraries of derivatives with significant biological activities. Research has shown that compounds derived from this core structure exhibit potent anticancer properties, particularly against non-small cell lung cancer cell lines.[10]
Many of these derivatives function as kinase inhibitors. For example, by reacting the aldehyde with other molecules (e.g., via condensation or addition reactions), researchers have synthesized compounds that effectively inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12][13] VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[14] By inhibiting this pathway, such compounds can effectively starve tumors of their blood supply.
Safety Information
According to aggregated GHS data, 3-Methylbenzofuran-2-carbaldehyde may be classified as "Acute Toxicity 3," with the hazard statement H301: Toxic if swallowed.[2] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical. All work should be conducted in a well-ventilated fume hood.
References
- 1. Buy 3-Methylbenzofuran-2-carbaldehyde (EVT-313209) | 1199-07-1 [evitachem.com]
- 2. 2-Benzofurancarboxaldehyde, 3-methyl- | C10H8O2 | CID 136938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
